molecular formula C13H15NO5 B5284742 3-{[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID

3-{[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B5284742
M. Wt: 265.26 g/mol
InChI Key: SSUIKJLETKMPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID is an organic compound with the molecular formula C14H17NO5S It is a derivative of propanoic acid, featuring an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3-aminobenzoate with propanoic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamoyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and catalysts, along with rigorous purification techniques, would be essential to meet the required standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-{[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID
  • 3-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID
  • 3-{[3-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID

Uniqueness

3-{[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The position of the ethoxycarbonyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

4-(3-ethoxycarbonylanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-2-19-13(18)9-4-3-5-10(8-9)14-11(15)6-7-12(16)17/h3-5,8H,2,6-7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUIKJLETKMPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.